N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide
Description
- The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(22-16-4-2-1-3-5-16)13-23-12-15(10-21-23)19(26)24-9-7-14-6-8-20-11-17(14)24/h6,8,10-12,16H,1-5,7,9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFOBPVBZAEBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)N3CCC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide typically involves multiple steps:
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Formation of the 2,3-dihydropyrrolo[2,3-c]pyridine Core
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Synthesis of the Pyrazole Ring
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Coupling of the Pyrazole and Dihydropyrrolo[2,3-c]pyridine Units
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazole and dihydropyrrolo[2,3-c]pyridine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction
- Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the cyclohexyl group. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Medicine
Drug Development: Due to its unique structure, the compound is a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[4-(2,3-dihydropyrrolo[2,3-c]pyridine-1-carbonyl)pyrazol-1-yl]acetamide: can be compared with other compounds containing the dihydropyrrolo[2,3-c]pyridine and pyrazole moieties, such as:
Uniqueness
- The unique combination of the cyclohexyl group, dihydropyrrolo[2,3-c]pyridine core, and pyrazole ring in this compound confers specific properties that may not be present in similar compounds. This includes its potential for higher binding affinity to certain biological targets and its ability to undergo specific chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
